

In-Depth Technical Guide: 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

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Compound of Interest

Compound Name: 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile

Cat. No.: B112803

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CAS Number: 578007-69-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound, this guide leverages information on closely related 1,8-naphthyridine analogues to present a plausible synthetic approach, characteristic analytical data, and potential biological applications. The 1,8-naphthyridine scaffold is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. [1] A significant focus of research on this class of compounds has been their potential as anti-mycobacterial agents, targeting the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway of *Mycobacterium tuberculosis*. This guide will detail a representative synthetic protocol, present expected analytical data in a structured format, and describe a key signaling pathway in which this compound class is implicated.

Physicochemical Properties and Analytical Data

While specific experimental data for **2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile** is not readily available in the public domain, the following tables summarize the expected

physicochemical properties and representative analytical data based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties

Property	Value
CAS Number	578007-69-9
Molecular Formula	C ₉ H ₅ IN ₄
Molecular Weight	296.07 g/mol
Appearance	Expected to be a solid
Solubility	Expected to be soluble in organic solvents like DMSO and DMF

Table 2: Representative Spectroscopic Data (Based on Analogous Structures)

Analytical Technique	Expected Data
¹ H NMR	Aromatic protons (δ 7.0-9.0 ppm), Amino protons (broad singlet)
¹³ C NMR	Aromatic and nitrile carbons (δ 110-160 ppm)
IR (cm ⁻¹)	N-H stretching (amine), C≡N stretching (nitrile), C=C and C=N stretching (aromatic rings)
Mass Spectrometry (MS)	[M+H] ⁺ corresponding to the molecular weight

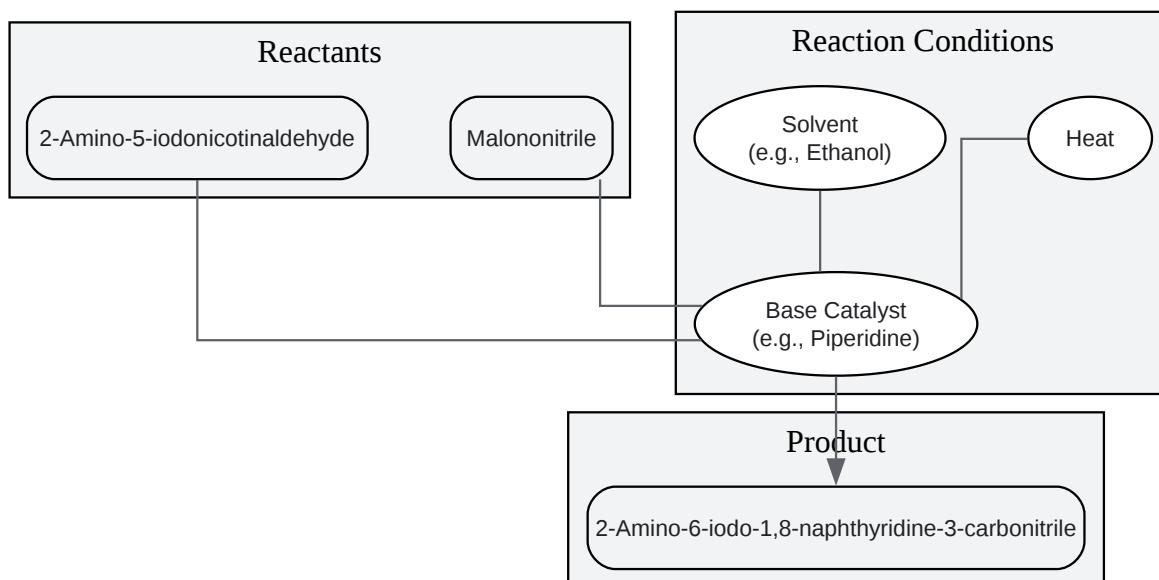
Synthesis Methodology

A specific, detailed synthesis protocol for **2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile** is not publicly documented. However, a plausible and commonly employed synthetic route for this class of compounds involves the cyclization of a substituted 2-aminopyridine derivative with an active methylene compound. A representative experimental protocol, adapted from the synthesis of similar 1,8-naphthyridine derivatives, is provided below.

Proposed Synthetic Pathway

A likely synthetic approach would involve the condensation reaction of 2-amino-5-iodonicotinaldehyde with malononitrile. This reaction is a variation of the Friedländer annulation, a well-established method for the synthesis of quinolines and related heterocyclic systems.

Diagram 1: Proposed Synthesis of **2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile**



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Caption: Proposed synthetic route for the target compound.

Experimental Protocol (Representative)

Materials:

- 2-Amino-5-iodonicotinaldehyde
- Malononitrile
- Piperidine (or another suitable base catalyst)

- Ethanol (or another suitable solvent)

Procedure:

- To a solution of 2-amino-5-iodonicotinaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).
- Add a catalytic amount of piperidine to the mixture.
- Reflux the reaction mixture for a specified period (typically monitored by TLC for completion).
- Upon completion, cool the reaction mixture to room temperature.
- The product is expected to precipitate out of the solution. Collect the solid by filtration.
- Wash the solid with cold ethanol to remove any unreacted starting materials.
- Dry the product under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Table 3: Representative Reaction Parameters

Parameter	Value/Condition
Stoichiometry	Aldehyde:Malononitrile (1:1.1)
Catalyst	Piperidine (catalytic amount)
Solvent	Ethanol
Temperature	Reflux
Reaction Time	Monitored by TLC
Purification	Filtration and Recrystallization

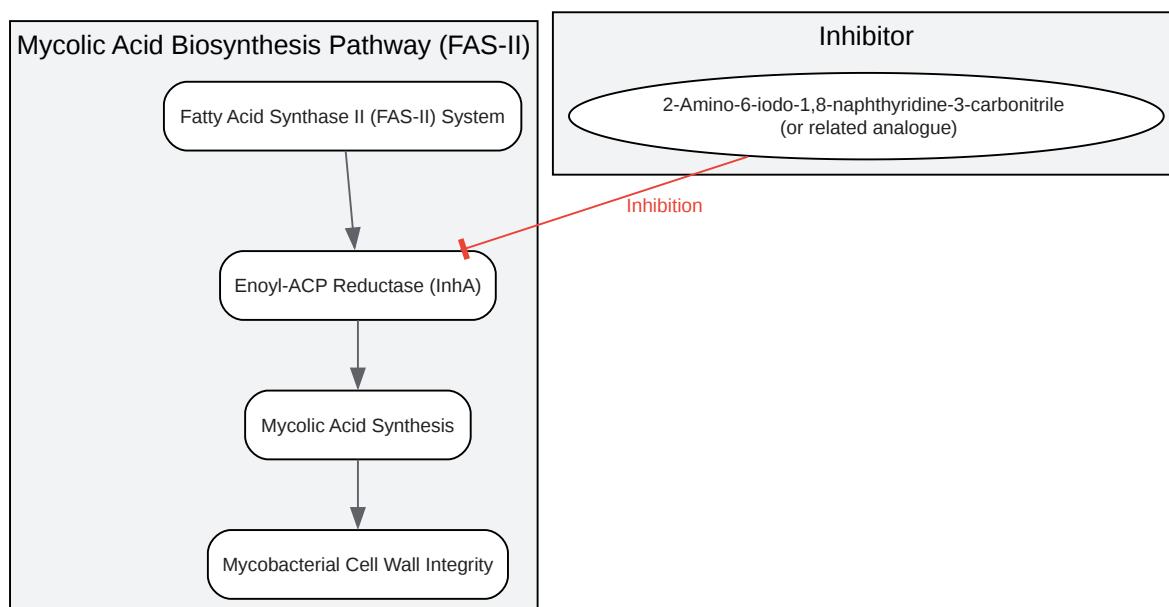
Biological Activity and Mechanism of Action

Derivatives of 1,8-naphthyridine are known to possess a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.^[1] A particularly well-studied application is their role as anti-mycobacterial agents.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

Many 1,8-naphthyridine-based compounds are presumed to exert their anti-mycobacterial effect by inhibiting the InhA enzyme of *Mycobacterium tuberculosis*. InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier. Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.

Diagram 2: Simplified Signaling Pathway of InhA Inhibition



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Caption: Inhibition of the mycolic acid synthesis pathway.

Experimental Protocols for Biological Evaluation

The biological activity of 1,8-naphthyridine derivatives is typically assessed using a variety of *in vitro* assays.

3.2.1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

- Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
- Inoculate each well with a standardized suspension of the target microorganism (e.g., *Mycobacterium tuberculosis* H37Rv).
- Include positive (no drug) and negative (no bacteria) controls.
- Incubate the plate under appropriate conditions (e.g., 37°C for several days for *M. tuberculosis*).
- The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

3.2.2. Cytotoxicity Assay

This assay evaluates the toxicity of a compound against mammalian cell lines to assess its potential for therapeutic use.

Protocol (e.g., MTT Assay):

- Seed mammalian cells (e.g., a human cell line) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The concentration that causes 50% inhibition of cell growth (IC_{50}) is calculated.

Conclusion

2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile belongs to a class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anti-mycobacterial agents. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis and biological evaluation based on established knowledge of related 1,8-naphthyridine derivatives. Further research is warranted to fully elucidate the synthetic details, physicochemical properties, and the full spectrum of biological activities of this specific molecule. The information presented herein serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.

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References

- 1. Direct inhibitors of InhA active against *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
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